ATI-2341 -

ATI-2341

Catalog Number: EVT-243340
CAS Number:
Molecular Formula: C104H178N26O25S2
Molecular Weight: 2256.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ATI-2341 is a synthetic lipopeptide classified as a pepducin. Pepducins are cell-penetrating molecules composed of a short peptide sequence derived from a GPCR intracellular loop linked to a lipid tether. [] ATI-2341 specifically targets the C-X-C chemokine receptor type 4 (CXCR4) and acts as an allosteric agonist. [] It is a functionally-selective agonist, preferentially activating the inhibitory G protein (Gi) pathway over Gα13 and β-arrestin recruitment. [] This selectivity distinguishes it from the natural CXCR4 agonist, stromal cell-derived factor-1α (SDF-1α). []

ATI-2341 has demonstrated therapeutic potential in preclinical models of various diseases and conditions, including Asherman’s syndrome, [, , ] uterosacral ligament injury, [] radiation-induced brain damage, [] and hematopoietic stem cell mobilization. [, ]

Mechanism of Action

ATI-2341 acts as a biased agonist of the CXCR4 receptor. [, ] It directly interacts with CXCR4, independent of the chemokine binding site located at the N-terminus. [] Unlike the natural ligand SDF-1α, which activates Gi, G13, and β-arrestins, ATI-2341 primarily engages Gi subtypes, exhibiting a negative bias toward G13 and β-arrestins. [] This bias arises from its reduced ability to induce GRK-mediated CXCR4 phosphorylation, a key step in β-arrestin recruitment. []

While the exact binding site of ATI-2341 remains to be fully elucidated, research suggests it may interact with the intracellular loop 1 (ICL1) of CXCR4. [] This interaction is thought to induce conformational changes in the receptor, leading to preferential Gi protein activation and subsequent downstream signaling. [, ]

Applications

7.1 Asherman's Syndrome: * ATI-2341 promotes endometrial repair and alleviates intrauterine adhesion (IUA) in rat models of Asherman’s syndrome. [, ] It achieves this by enhancing the recruitment and differentiation of mesenchymal stem cells (MSCs), including bone marrow-derived MSCs (BMSCs) and menstrual blood-derived MSCs (MenSCs), into endometrial epithelial cells. [, , ]* ATI-2341 administration downregulates matrix metalloproteinase-9 (MMP-9) expression and upregulates tissue inhibitor of metalloproteinase-1 (TIMP-1) expression in a dose-dependent manner, contributing to endometrial regeneration and reduced fibrosis. [, ]* Treatment with ATI-2341 increases endometrial thickness, promotes gland formation, and reduces collagen fiber deposition in the endometrium, ultimately improving uterine structure and function. [, ]

7.2 Uterosacral Ligament Injury:* ATI-2341 facilitates the recovery of uterosacral ligaments in a rat model of uterine ligament injury. [] * It upregulates the expression of CD44, CD90, CXCR4, and SDF-1, suggesting its involvement in promoting tissue regeneration and repair. []

7.3 Radiation-Induced Brain Damage:* ATI-2341 protects brain vascular endothelial cells from radiation-induced damage. []* It inhibits cell death in the villi of the small intestine and decreases senescence-associated beta-galactosidase (SA-β-gal) activity in arterial tissue following irradiation. []* ATI-2341 treatment mitigates radiation-induced cognitive impairment in mice. []

7.4 Hematopoietic Stem Cell Mobilization:* ATI-2341 effectively mobilizes bone marrow hematopoietic stem and progenitor cells (HSPCs), including PMNs and granulocyte/macrophage progenitor cells, into peripheral circulation in mice and cynomolgus monkeys. []
* This mobilization effect is attributed to its functional antagonist activity when administered systemically. []

Stromal Cell-Derived Factor 1 (SDF-1)

Compound Description: SDF-1, also known as CXCL12, is a chemokine that acts as a natural ligand for the CXCR4 receptor. It plays a crucial role in various physiological processes, including hematopoietic stem cell homing, angiogenesis, and immune responses. [, , ]

AMD3100 (Plerixafor)

Compound Description: AMD3100 is a small-molecule antagonist of the CXCR4 receptor. It is clinically approved for hematopoietic stem cell mobilization in patients with multiple myeloma and non-Hodgkin's lymphoma. [, ]

Relevance: AMD3100 serves as a pharmacological tool to understand the involvement of CXCR4 in various cellular processes and to investigate the mechanism of action of ATI-2341. As an antagonist, AMD3100 can block the effects of both SDF-1 and ATI-2341, highlighting the specificity of these compounds for the CXCR4 receptor. [, ]

ATI-2766

Compound Description: ATI-2766 is a pepducin analog of ATI-2341 specifically designed with a photo-cross-linking moiety to study its interaction with CXCR4. []

Relevance: ATI-2766 is directly related to ATI-2341, sharing its structural features and target receptor. The use of ATI-2766 in photo-crosslinking experiments provided evidence for a direct interaction between ATI-2341 and the CXCR4 receptor, supporting its mechanism as an allosteric modulator. []

CXCL2 (Growth-Related Oncogene Protein-Beta, Gro-β)

Compound Description: CXCL2 is a chemokine that acts as a chemoattractant for neutrophils and plays a role in inflammation. []

Relevance: While CXCL2 binds to a different chemokine receptor, it is relevant to ATI-2341 in the context of stem cell mobilization. CXCL2, alongside other chemokines like CCL3 and CXCL8, has been explored for its potential to enhance mobilization, either alone or in combination with CXCR4 agonists like ATI-2341. []

CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

Compound Description: CCL3 is a chemokine involved in inflammatory responses, primarily attracting monocytes and macrophages. []

Relevance: Similar to CXCL2, CCL3 is relevant to ATI-2341 in the context of stem cell mobilization strategies. Its potential to enhance mobilization, either alone or combined with CXCR4 agonists like ATI-2341, has been investigated. []

CXCL8 (Interleukin-8, IL-8)

Compound Description: CXCL8 is a chemokine that acts as a potent chemoattractant for neutrophils and plays a role in inflammation and angiogenesis. []

Relevance: CXCL8 is relevant to ATI-2341 in the context of stem cell mobilization strategies. Its potential to enhance mobilization, either alone or combined with CXCR4 agonists like ATI-2341, has been explored. []

AMD11070

Compound Description: AMD11070 is a small-molecule antagonist of the CXCR4 receptor. []

Relevance: AMD11070, alongside GSK812397, is proposed to bind to a distinct allosteric site on CXCR4 compared to pepducins like ATI-2341. Studying the binding interactions of different antagonists like AMD11070 can provide insights into the complex pharmacology of CXCR4 and the potential for developing selective modulators. []

GSK812397

Compound Description: GSK812397 is a small-molecule antagonist of the CXCR4 receptor. []

Relevance: Similar to AMD11070, GSK812397 is proposed to bind to a different allosteric site on CXCR4 compared to pepducins like ATI-2341. Investigating the binding modes of diverse antagonists like GSK812397 can contribute to understanding the complexities of CXCR4 pharmacology and aid in developing more selective modulators. []

Properties

Product Name

ATI-2341

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C104H178N26O25S2

Molecular Weight

2256.8 g/mol

InChI

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1

InChI Key

YMLOFEANRZSEGQ-QNHYGVTPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.